molecular formula C8H4BrClN2 B1507413 2-Bromo-7-chloroquinoxaline CAS No. 89891-64-5

2-Bromo-7-chloroquinoxaline

Numéro de catalogue: B1507413
Numéro CAS: 89891-64-5
Poids moléculaire: 243.49 g/mol
Clé InChI: FEXDKBKBNHCTDC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Bromo-7-chloroquinoxaline is a useful research compound. Its molecular formula is C8H4BrClN2 and its molecular weight is 243.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Bromo-7-chloroquinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological properties, including anticancer, antibacterial, and antiviral activities, as well as its pharmacokinetic profile.

Chemical Structure and Properties

This compound has the molecular formula C8H4BrClN2C_8H_4BrClN_2 and a molecular weight of 243.5 g/mol. The presence of bromine and chlorine substituents on the quinoxaline ring enhances its reactivity and biological potential.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties by targeting specific metabolic pathways. Notably, it has been identified as an inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB), an enzyme implicated in cancer metabolism. Inhibition of PFKFB can disrupt glycolysis in cancer cells, leading to reduced cell proliferation and increased apoptosis .

Table 1: Anticancer Activity Data

StudyCell LinesIC50 (μM)Mechanism
Brooke et al. (2014)Various Cancer Types<50PFKFB Inhibition
Pyrkov et al. (2013)Glioma, Prostate Cancer<30Glycolytic Pathway Disruption

2. Antibacterial Activity

The compound has also shown antibacterial effects against various bacterial strains. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis or function as a DNA intercalator, although further research is needed to elucidate the exact mechanisms .

Table 2: Antibacterial Activity Overview

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL

3. Antiviral Activity

Recent investigations have explored the potential of this compound as an antiviral agent, particularly against SARS-CoV-2. In vitro studies have shown that it can inhibit the interaction between viral proteins and host cell receptors, suggesting a possible mechanism for its antiviral action .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated through computational models predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The compound adheres to Lipinski's Rule of Five, indicating good oral bioavailability and drug-likeness .

Table 3: Predicted ADME Properties

PropertyValue
LogP3.5
Solubility (mg/mL)>100
Bioavailability (%)>50

Case Study 1: In Vitro Cytotoxicity Assessment

A study assessing the cytotoxicity of this compound on normal liver (LO2) and lung (BEAS-2B) cell lines found low cytotoxicity with IC50 values greater than 100 μM for LO2 and 55 μM for BEAS-2B cells . This suggests a favorable safety profile for potential therapeutic applications.

Case Study 2: Interaction with SARS-CoV-2

In a recent study focused on SARS-CoV-2, bio-layer interferometry was employed to evaluate the binding affinity of this compound to the Delta variant's receptor-binding domain (RBD). The compound demonstrated significant binding activity, indicating its potential as a therapeutic candidate against COVID-19 .

Applications De Recherche Scientifique

Anticancer Activity

Research has demonstrated that quinoxaline derivatives, including 2-bromo-7-chloroquinoxaline, exhibit potent anticancer properties. For instance, a study evaluated various hydrazones derived from 7-chloroquinoline against a panel of 60 cancer cell lines, revealing significant cytotoxic activity with submicromolar GI50 values across multiple tumor types such as leukemia and breast cancer . The structure-activity relationship (SAR) studies indicated that modifications to the quinoxaline structure could enhance anticancer efficacy.

Antimicrobial Properties

Quinoxaline derivatives have shown promise as antimicrobial agents. They have been investigated for their activity against bacteria, fungi, and viruses. A review highlighted that modifications in the quinoxaline structure can yield compounds effective against infections caused by resistant strains . Specifically, compounds derived from this compound have been noted for their ability to inhibit the growth of pathogens like Mycobacterium tuberculosis .

Antimalarial Activity

The compound has also been explored for antimalarial activity. Studies suggest that certain quinoxaline derivatives can disrupt the life cycle of Plasmodium species, the causative agents of malaria. The structural modifications in these compounds are crucial for enhancing their potency against malaria parasites .

Synthesis Techniques

The synthesis of this compound often involves multi-step reactions that include halogenation and cyclization processes. These methods allow for the introduction of various functional groups that can further modify its biological activity.

Development of Novel Derivatives

Recent studies have focused on creating new derivatives based on this compound to improve pharmacokinetic properties and broaden their therapeutic applications. For example, new analogs have been synthesized and tested for enhanced activity against specific cancer cell lines .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. Research indicates that specific substitutions at the 2 and 7 positions significantly affect the compound's interaction with biological targets, influencing its efficacy against diseases such as cancer and infections .

Case Studies

Study Focus Findings
Study on HydrazonesAnticancer ActivityIdentified several hydrazones derived from 7-chloroquinoline with potent activity against multiple cancer cell lines .
Antimicrobial EvaluationBroader Biological ActivityDemonstrated efficacy against resistant bacterial strains, highlighting the importance of structural modifications .
Antimalarial ResearchPlasmodium InhibitionShowed potential in disrupting malaria parasite lifecycle through specific quinoxaline modifications .

Propriétés

IUPAC Name

2-bromo-7-chloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXDKBKBNHCTDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733763
Record name 2-Bromo-7-chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89891-64-5
Record name 2-Bromo-7-chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-7-chloroquinoxaline
Reactant of Route 2
Reactant of Route 2
2-Bromo-7-chloroquinoxaline
Reactant of Route 3
Reactant of Route 3
2-Bromo-7-chloroquinoxaline
Reactant of Route 4
Reactant of Route 4
2-Bromo-7-chloroquinoxaline
Reactant of Route 5
2-Bromo-7-chloroquinoxaline
Reactant of Route 6
2-Bromo-7-chloroquinoxaline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.